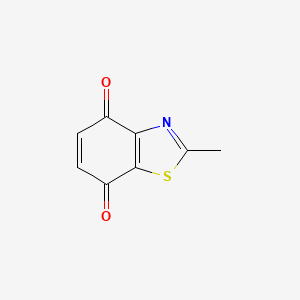

4,7-Benzothiazoledione, 2-methyl-

Description

BenchChem offers high-quality 4,7-Benzothiazoledione, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Benzothiazoledione, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c1-4-9-7-5(10)2-3-6(11)8(7)12-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLRKZIPVIULOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461188 | |

| Record name | 4,7-Benzothiazoledione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839675-46-6 | |

| Record name | 4,7-Benzothiazoledione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Spectral Properties of 2-Methyl-4,7-benzothiazoledione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral properties of 2-methyl-4,7-benzothiazoledione, a novel heterocyclic dione of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the current body of scientific literature, this document outlines a plausible synthetic route and predicts the compound's spectral characteristics by drawing parallels with structurally related benzothiazole and quinone-containing derivatives. Furthermore, detailed, field-proven protocols for the experimental determination of its UV-Visible absorption and fluorescence spectra are provided to empower researchers in their empirical investigations of this and similar molecules.

Introduction: The Scientific Interest in 2-Methyl-4,7-benzothiazoledione

Benzothiazoles are a well-established class of heterocyclic compounds renowned for their diverse biological activities and unique photophysical properties.[1][2][3] The fusion of a thiazole ring with a benzene nucleus creates a versatile scaffold for the development of therapeutic agents and functional materials. The introduction of a dione functionality at the 4- and 7-positions of the benzothiazole core, coupled with a methyl group at the 2-position, is expected to give rise to a molecule with unique electronic and, consequently, spectral characteristics. The quinone-like benzene ring is a known electron-withdrawing group that can significantly influence the intramolecular charge transfer (ICT) properties of a conjugated system, potentially leading to interesting fluorescence behavior.[4][5] This guide serves as a foundational resource for the synthesis and spectral characterization of this promising, yet underexplored, compound.

Proposed Synthesis of 2-Methyl-4,7-benzothiazoledione

While a specific synthesis for 2-methyl-4,7-benzothiazoledione has not been reported, a plausible synthetic route can be devised based on established methodologies for the formation of the benzothiazole ring and the oxidation of aromatic compounds.[6][7] A potential pathway could involve the condensation of a suitably substituted aminothiophenol with an appropriate carboxylic acid derivative, followed by oxidation to introduce the dione functionality.

Figure 1: A proposed synthetic pathway for 2-methyl-4,7-benzothiazoledione.

Predicted Spectral Properties: An Analog-Based Approach

Due to the unavailability of direct experimental data for 2-methyl-4,7-benzothiazoledione, its spectral properties are predicted based on the known characteristics of analogous compounds.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of 2-methyl-4,7-benzothiazoledione is expected to be influenced by the conjugated π-system of the benzothiazole core and the electronic transitions associated with the dione functionality.

-

π-π* Transitions: The benzothiazole moiety will likely exhibit characteristic π-π* transitions. For comparison, simple 2-methylbenzothiazole complexes show absorption bands in the UV region.[8][9]

-

n-π* Transitions: The carbonyl groups of the dione will introduce n-π* transitions, which are typically weaker and occur at longer wavelengths than π-π* transitions.

-

Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the dione fused to the benzothiazole ring is expected to facilitate intramolecular charge transfer upon photoexcitation, potentially giving rise to a broad absorption band in the visible region.[3]

Table 1: Predicted UV-Visible Absorption Characteristics of 2-Methyl-4,7-benzothiazoledione

| Predicted Transition | Expected Wavelength Range (nm) | Predicted Molar Absorptivity (ε) | Notes |

| π-π* (Benzothiazole) | 250 - 350 | High | Based on data for 2-methylbenzothiazole derivatives.[8][9] |

| n-π* (Dione) | 350 - 450 | Low to Medium | Characteristic of quinone-like structures. |

| Intramolecular Charge Transfer (ICT) | 400 - 550 | Medium to High | Dependent on solvent polarity. |

Fluorescence Spectroscopy

The fluorescence properties of 2-methyl-4,7-benzothiazoledione are anticipated to be highly dependent on the efficiency of intramolecular charge transfer and the potential for non-radiative decay pathways.

-

Emission Wavelength: Compounds with significant ICT character often exhibit large Stokes shifts, meaning the emission maximum will be at a significantly longer wavelength than the absorption maximum. The emission is likely to occur in the green to red region of the visible spectrum.

-

Quantum Yield: The fluorescence quantum yield can be highly variable. While some benzothiazole derivatives are highly fluorescent, the presence of the quinone moiety can sometimes lead to fluorescence quenching.[10] However, protonation of nitrogen-containing heterocycles can enhance fluorescence.[11] The actual quantum yield will be a critical parameter to determine experimentally.

-

Solvatochromism: The ICT nature of the molecule suggests that its emission spectrum will be sensitive to the polarity of the solvent. A bathochromic (red) shift in the emission maximum is expected with increasing solvent polarity.

Table 2: Predicted Fluorescence Properties of 2-Methyl-4,7-benzothiazoledione

| Property | Predicted Characteristic | Rationale |

| Emission Maximum (λem) | 500 - 650 nm | Large Stokes shift due to ICT. |

| Fluorescence Quantum Yield (ΦF) | Variable (Low to Medium) | Potential for both emissive ICT states and non-radiative decay pathways. |

| Stokes Shift | Large | Characteristic of molecules with significant charge separation in the excited state. |

| Solvatochromism | Pronounced | The dipole moment of the excited state is expected to be larger than the ground state. |

Experimental Protocols for Spectral Characterization

The following sections provide detailed, step-by-step methodologies for the empirical determination of the spectral properties of 2-methyl-4,7-benzothiazoledione.

UV-Visible Absorption Spectroscopy Protocol

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of a dilute solution of the target compound.

Figure 2: Experimental workflow for UV-Visible absorption spectroscopy.

Materials and Equipment:

-

2-methyl-4,7-benzothiazoledione

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is soluble and that is transparent in the wavelength range of interest.

-

Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected absorption maximum.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-800 nm) and the appropriate scan speed and slit width.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams of the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy Protocol

This protocol describes the measurement of the fluorescence emission and excitation spectra, as well as the determination of the fluorescence quantum yield.

Figure 3: Experimental workflow for fluorescence spectroscopy and quantum yield determination.

Materials and Equipment:

-

2-methyl-4,7-benzothiazoledione

-

Spectroscopic grade solvents

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol)

-

Volumetric flasks and pipettes

-

Fluorescence cuvettes (4-sided polished quartz)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators with appropriate slit widths.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum expected emission and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator to obtain the fluorescence emission spectrum.

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of a known fluorescence quantum yield standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is closely matched to the sample's absorbance.

-

Measure the fluorescence emission spectrum of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φr is the quantum yield of the reference, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

-

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the spectral properties of 2-methyl-4,7-benzothiazoledione. By leveraging data from analogous compounds and established spectroscopic principles, we have forecasted its UV-Visible absorption and fluorescence characteristics. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental investigation of its photophysical properties in a range of solvents. Such studies will not only validate the predictions made herein but also pave the way for the exploration of 2-methyl-4,7-benzothiazoledione in applications such as fluorescent probes, organic electronics, and novel therapeutic agents.

References

-

Benzothiazole. (2023). In Wikipedia. Retrieved from [Link]

- Kudinova, M. A., et al. (2021).

- Sharma, A., Singh, J., & Sharma, A. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. The Journal of Organic Chemistry, 89(8), 5229–5238.

- Mohamed, A. A., et al. (1985). Magnetic and Spectral Properties of 2-Methylbenzoxazole, Benzothiazole, and 2-Methylbenzothiazole Complexes with Copper(II) Dichloroacetate.

-

American Chemical Society. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. The Journal of Organic Chemistry. Retrieved from [Link]

- Klán, P., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry, 216(2-3), 133-141.

- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 32-50.

- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369525.

- O'Shea, K. E., et al. (2020). Fluorescence enhancement of quinolines by protonation. Supramolecular Chemistry, 32(9-10), 475-483.

- Rodríguez-Cárdenas, F., et al. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Molecules, 29(23), 5439.

-

Mohamed, A. A., et al. (1985). Magnetic and Spectral Properties of 2-Methylbenzoxazole, Benzothiazole, and 2-Methylbenzothiazole Complexes with Copper(II) Dich. SciSpace. Retrieved from [Link]

- Atak, Z., et al. (2015). The influence of the various central metals on photophysical and photochemical properties of benzothiazole-substituted phthalocyanines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 964-971.

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Retrieved from [Link]

-

Siriporn, T., et al. (2018). TD-DFT Study of Absorption and Emission Spectra of 2-(2′-Aminophenyl)benzothiazole Derivatives in Water. ResearchGate. Retrieved from [Link]

- Ben-Salah, A., et al. (2020). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Comptes Rendus Chimie, 23(5-6), 333-344.

- da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

- Van der Velden, J. M. M., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. Chemical Science, 13(3), 745-754.

-

Karki, M. (2017). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. ResearchGate. Retrieved from [Link]

- Al-Dies, A. A., et al. (2020).

- da Silva Júnior, E. N., et al. (2018). Quinone-based fluorophores for imaging biological processes. Chemical Society Reviews, 47(19), 7259-7301.

- Pallai, D., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry, 40(3), 806-814.

- Wang, Y., et al. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(2), 336-339.

- Scott, M. K., & Mertes, M. P. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles, 5(1), 579-603.

-

Ravichandiran, P. (2015). Fluorescence emission spectrum of compounds 4a (Quinone) and its reduced form 4b (Hydroquinone). ResearchGate. Retrieved from [Link]

- Zhang, X., et al. (2015). Ultrafast Excited-State Dynamics of Thiazole Orange. The Journal of Physical Chemistry B, 119(18), 5746–5753.

- Fei, X., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemistry, 28(2), 299-304.

-

FluoroFinder. (n.d.). Thiazole Orange Dye Profile. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. scispace.com [scispace.com]

- 10. The influence of the various central metals on photophysical and photochemical properties of benzothiazole-substituted phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

exploring the reactivity of the dione moiety in 2-methyl-4,7-benzothiazoledione

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity centered on the dione moiety of 2-methyl-4,7-benzothiazoledione. This heterocyclic ortho-quinone is a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document elucidates the key reaction pathways, including nucleophilic additions, cycloaddition reactions, and redox chemistry. By synthesizing established principles of quinone chemistry with insights into the electronic nature of the benzothiazole core, this guide offers a predictive framework for the synthetic manipulation of this versatile molecule. Detailed experimental protocols, mechanistic diagrams, and comparative data tables are provided to empower researchers in the rational design and execution of synthetic strategies targeting this important pharmacophore.

Introduction: The Unique Electronic and Structural Profile of 2-Methyl-4,7-benzothiazoledione

The 2-methyl-4,7-benzothiazoledione core represents a fascinating convergence of functionalities. The fusion of an electron-rich 2-methylthiazole ring with an electron-deficient p-benzoquinone-like system establishes a pronounced electronic polarization. The dione moiety, an ortho-quinone, is the primary locus of reactivity, characterized by its electrophilic nature and susceptibility to a range of chemical transformations.

The inherent reactivity of the dione functionality is pivotal for the biological activity of many quinone-containing compounds, often mediating their interactions with biological nucleophiles. Understanding and controlling these reactions is therefore paramount in the development of novel therapeutics. This guide will systematically dissect the principal modes of reactivity of the dione moiety in 2-methyl-4,7-benzothiazoledione.

Synthesis of the 2-Methyl-4,7-benzothiazoledione Scaffold

The construction of the 2-methyl-4,7-benzothiazoledione scaffold is a critical prerequisite for exploring its reactivity. While a variety of methods exist for the synthesis of the benzothiazole core, the creation of the 4,7-dione functionality often requires specific oxidative strategies.[3][4][5] A common approach involves the cyclization of a substituted 2-aminothiophenol derivative, followed by oxidation to generate the quinone system.

A plausible synthetic route, based on established methodologies for benzothiazole and quinone synthesis, is outlined below.

Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to 2-methyl-4,7-benzothiazoledione.

Nucleophilic Addition Reactions: The Cornerstone of Dione Reactivity

The pronounced electrophilicity of the carbonyl carbons in the dione moiety makes them highly susceptible to attack by a diverse range of nucleophiles. These reactions can proceed via 1,2-addition to one of the carbonyls or, more commonly, through a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone system.[6]

Thiol Addition (Thia-Michael Addition)

The reaction with thiols is a particularly facile and biologically relevant transformation. The soft nature of sulfur nucleophiles favors conjugate addition, leading to the formation of thioether-substituted hydroquinones, which can be subsequently oxidized back to the quinone form.

Caption: Proposed mechanism for the addition of a thiol to the dione moiety.

This protocol is adapted from general procedures for the addition of thiols to quinones.[7]

-

Preparation: Dissolve 2-methyl-4,7-benzothiazoledione (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Nucleophile Addition: Add the desired thiol (1.1 eq.) to the solution. For less reactive thiols, a catalytic amount of a mild base (e.g., triethylamine) can be added.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often rapid, typically completing within 1-2 hours.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

Purification: The resulting hydroquinone or the auto-oxidized quinone product can be purified by column chromatography on silica gel.

Amine Addition (Aza-Michael Addition)

Primary and secondary amines also readily undergo conjugate addition to the dione system. The resulting aminobenzothiazole hydroquinones are often more stable than their thioether counterparts but can still be oxidized to the corresponding aminoquinones.

Addition of Carbon Nucleophiles

Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also participate in Michael additions to the dione ring, providing a route to C-C bond formation.[8][9][10]

| Nucleophile | Product Type | Expected Yield Range | Reference (Analogous Reactions) |

| Thiophenol | 5- or 6-Thiophenyl-2-methyl-4,7-benzothiazoledione | High | [11] |

| Cysteine | Cysteine-adduct | High | [11] |

| Morpholine | 5- or 6-Morpholino-2-methyl-4,7-benzothiazoledione | Moderate to High | [6] |

| Diethyl Malonate | Diethyl (2-methyl-4,7-dioxo-4,7-dihydrobenzothiazol-5-yl)malonate | Moderate | [8][9] |

Cycloaddition Reactions: Building Molecular Complexity

The dione moiety of 2-methyl-4,7-benzothiazoledione contains two endocyclic double bonds that can participate in cycloaddition reactions, most notably the Diels-Alder reaction, serving as a dienophile.[12][13] This provides a powerful strategy for the construction of complex polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a relatively electron-deficient system, the dione is an excellent dienophile for reactions with electron-rich dienes. The regioselectivity of the addition will be governed by the electronic and steric properties of both the diene and the dione.

Caption: General scheme for the Diels-Alder reaction.

This protocol is based on general procedures for Diels-Alder reactions involving quinones.[14]

-

Reactant Mixture: In a sealed tube, combine 2-methyl-4,7-benzothiazoledione (1.0 eq.) and a suitable electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 eq.) in a high-boiling solvent such as toluene or xylene.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling and can be collected by filtration.

-

Purification: If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

1,3-Dipolar Cycloadditions

The carbon-carbon double bonds of the quinone ring can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides.[15][16][17] These reactions provide a direct route to novel five-membered heterocyclic rings fused to the benzothiazolequinone core.

Redox Chemistry: The Quinone-Hydroquinone Interconversion

A fundamental aspect of quinone chemistry is the reversible two-electron, two-proton reduction to the corresponding hydroquinone. This redox activity is central to the biological function of many quinone-containing natural products and synthetic drugs.

Diagram: Redox Interconversion

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Michael Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Michael Additions of Highly Basic Enolates to ortho-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

application of 2-methyl-4,7-benzothiazoledione in cancer cell lines

Application Notes & Protocols: 2-Methyl-4,7-Benzothiazoledione Derivatives in Cancer Cell Line Research

Introduction & Mechanistic Overview

The compound 2-methyl-4,7-benzothiazoledione, most prominently studied as its optimized derivative BN-82685 (5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione), is a highly potent, quinone-based small molecule[1]. In preclinical oncology and drug development, it has emerged as a uniquely versatile tool due to its dual-targeted mechanism of action.

Unlike broad-spectrum cytotoxic agents, 2-methyl-4,7-benzothiazoledione derivatives operate via two distinct, synergistic pathways:

-

CDC25 Phosphatase Inhibition : CDC25A, B, and C are dual-specificity phosphatases that drive cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). BN-82685 acts as an irreversible inhibitor of these enzymes[2]. By neutralizing CDC25, the compound prevents the removal of the inhibitory phosphate on CDK1 (Tyr15), effectively trapping cancer cells in G2/M phase and triggering apoptosis[1].

-

Spliceosome Catalysis Blockade : Beyond cell cycle regulation, this specific benzothiazoledione scaffold is a potent pre-mRNA splicing inhibitor. Unlike early-stage splicing modulators, BN-82685 stalls the spliceosome at Complex C[3]. It selectively blocks the second trans-esterification reaction, preventing the release of the intron lariat and the ligation of exons, which leads to the accumulation of aberrant transcripts and cell death[4].

Mechanistic Pathway Visualization

Caption: Dual mechanism of 2-methyl-4,7-benzothiazoledione: CDC25 inhibition and spliceosome stalling.

Quantitative Benchmarks & Cell Line Sensitivity

When designing in vitro experiments, establishing the correct dosing window is paramount. BN-82685 exhibits sub-micromolar efficacy across a wide panel of solid tumor cell lines, demonstrating a favorable therapeutic window when compared to normal fibroblasts (e.g., IMR-90)[1].

Table 1: Inhibitory Benchmarks of BN-82685 (2-Methyl-4,7-benzothiazoledione derivative)

| Target / Cell Line | Biological Origin | IC₅₀ Value | Mechanistic Note |

| CDC25A | Recombinant Enzyme | 109 nM | Irreversible inhibition[5] |

| CDC25B | Recombinant Enzyme | 160 - 250 nM | Irreversible inhibition[5],[2] |

| CDC25C | Recombinant Enzyme | 170 - 201 nM | Irreversible inhibition[5],[2] |

| DU-145 | Human Prostate Carcinoma | 90 nM | Highly sensitive[1] |

| Mia PaCa-2 | Human Pancreatic Carcinoma | 118 nM | Highly sensitive[1] |

| A2058 | Human Metastatic Melanoma | 134 nM | Highly sensitive[1] |

| IMR-90 | Normal Human Fibroblasts | ~1,000 nM | Baseline toxicity threshold[1] |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure cell death, but actively confirm the specific molecular causality of the 2-methyl-4,7-benzothiazoledione scaffold.

Protocol 1: Validation of CDC25 Inhibition via Cell Cycle Arrest & CDK1 Status

Rationale: Cytotoxicity assays (like MTT/CellTiter-Glo) confirm cell death but cannot prove on-target CDC25 inhibition. This protocol combines flow cytometry (to observe G2/M arrest) and Western blotting (to confirm the accumulation of inactive p-Tyr15-CDK1) to provide definitive mechanistic proof[1].

Step-by-Step Methodology:

-

Cell Seeding & Synchronization: Seed Mia PaCa-2 or DU-145 cells at 3×105 cells/well in 6-well plates. Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase, ensuring a uniform baseline for cell cycle analysis.

-

Compound Treatment: Release cells into complete media containing BN-82685 at concentrations flanking the IC₅₀ (e.g., 50 nM, 150 nM, and 500 nM). Include a DMSO vehicle control. Incubate for 24 hours.

-

Flow Cytometry (Cell Cycle Analysis):

-

Harvest cells (including floating dead cells to avoid selection bias), wash with cold PBS, and fix in 70% ice-cold ethanol overnight.

-

Stain with Propidium Iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 minutes in the dark.

-

Causality Check: Analyze via flow cytometry. On-target CDC25 inhibition will manifest as a distinct accumulation of cells with 4N DNA content (G2/M phase), rather than random DNA fragmentation.

-

-

Western Blotting (CDK1 Status):

-

Lyse a parallel set of treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Run 30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe with antibodies against total CDK1 and Phospho-CDK1 (Tyr15) .

-

Causality Check: Because CDC25's primary role is to remove the phosphate at Tyr15, successful inhibition by BN-82685 will result in a dose-dependent increase in the p-Tyr15-CDK1 signal.

-

Protocol 2: In Vitro Splicing Assay to Detect Complex C Stalling

Rationale: To isolate the splicing inhibition effect from general cellular cytotoxicity, a cell-free in vitro splicing assay is required. This allows researchers to directly observe the blockade of the second trans-esterification step by tracking pre-mRNA intermediates[3].

Step-by-Step Methodology:

-

Nuclear Extract Preparation: Isolate splicing-competent nuclear extracts from HeLa cells using standard Dignam protocols to ensure active spliceosome components are preserved.

-

Substrate Preparation: Synthesize a ³²P-labeled or biotin-labeled model pre-mRNA substrate (e.g., Adenovirus major late transcript, Ad2) via in vitro transcription.

-

In Vitro Splicing Reaction:

-

Combine 40% (v/v) HeLa nuclear extract, 2 mM ATP, 20 mM creatine phosphate, 3.2 mM MgCl₂, and the labeled Ad2 pre-mRNA.

-

Add BN-82685 at 10 µM to 20 µM. (Note: Higher concentrations are required in cell-free extracts compared to live cells due to non-specific protein binding in the dense extract).

-

Incubate at 30°C for 60 to 90 minutes.

-

-

Readout & Analysis (Denaturing PAGE):

-

Stop the reaction by adding proteinase K and SDS, followed by phenol-chloroform RNA extraction.

-

Resolve the purified RNA on a 15% denaturing polyacrylamide-urea gel.

-

Causality Check: Perform autoradiography or chemiluminescent detection. Active BN-82685 will cause a distinct accumulation of lariat-exon 2 and free exon 1 intermediates, alongside a depletion of the final ligated mRNA product. This specific molecular signature proves the spliceosome is stalled mid-catalysis at Complex C[3].

-

Sources

2-methyl-4,7-benzothiazoledione as a potential enzyme inhibitor

Application Note: Evaluation of 2-Methyl-4,7-Benzothiazoledione Derivatives as Dual-Target Enzyme Inhibitors

Introduction & Mechanistic Rationale

The 2-methyl-4,7-benzothiazoledione structural scaffold represents a privileged pharmacophore in the development of targeted covalent inhibitors (TCIs) and epigenetic modulators. Historically recognized for their potent, irreversible inhibition of cell division cycle 25 (CDC25) phosphatases [1], derivatives of this scaffold have recently demonstrated profound efficacy against histone demethylases, specifically KDM5A [2].

As a Senior Application Scientist, I emphasize that understanding the causality of target engagement is paramount in drug development. The quinone moiety of the benzothiazoledione ring acts as both a redox-active center and a highly specific Michael acceptor. In the context of CDC25, the inhibitor covalently modifies the hyper-reactive catalytic cysteine residue (e.g., Cys473 in CDC25C) in the enzyme's active site, permanently disabling its ability to dephosphorylate and activate cyclin-dependent kinases (CDKs) [3]. Conversely, in epigenetic regulation, derivatives like Ryuvidine inhibit KDM5A, preventing the demethylation of H3K4me3. This dual-action capability makes the scaffold highly valuable for overcoming therapeutic resistance, particularly in eradicating drug-tolerant persister (DTP) cells in non-small cell lung cancer (NSCLC) and triple-negative breast cancer [2, 4].

Target Pathways & Mechanism of Action

Fig 1: Dual-target mechanism of benzothiazolediones driving cell cycle arrest and DTP suppression.

Quantitative Data Summary

To establish a baseline for assay validation, the following table summarizes the benchmark half-maximal inhibitory concentrations (IC50) for leading 2-methyl-4,7-benzothiazoledione derivatives across their primary enzymatic targets.

| Compound | Target Enzyme | IC50 Value | Mechanism of Inhibition | Reference Cell Line / Assay |

| BN82685 | CDC25A | 109 nM | Irreversible / Covalent | In vitro Recombinant Assay |

| BN82685 | CDC25B | 160 nM | Irreversible / Covalent | In vitro Recombinant Assay |

| BN82685 | CDC25C | 201 nM | Irreversible / Covalent | In vitro Recombinant Assay |

| Ryuvidine | KDM5A | ~0.8 µM | Reversible Competitive | KAIMRC2 (Breast Cancer) |

| Ryuvidine | CDK4 | Sub-micromolar | ATP-Competitive | In vitro Kinase Panel |

Experimental Protocols: Self-Validating Systems

A robust drug discovery pipeline requires assays that inherently validate their own outputs. The following protocols are designed to confirm both the biochemical mechanism (irreversibility) and cellular on-target specificity of benzothiazoledione derivatives.

Protocol 1: In Vitro CDC25 Phosphatase Inhibition & Reversibility Assay

Rationale : Quinone-based molecules can sometimes act as Pan-Assay Interference Compounds (PAINS) via redox cycling. To prove that 2-methyl-4,7-benzothiazoledione acts as a true targeted covalent inhibitor, we utilize a rapid-dilution reversibility assay. If the compound covalently binds the active site cysteine, enzymatic activity will not recover upon dilution.

Step-by-Step Methodology :

-

Reagent Preparation : Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, and 0.1% BSA. Prepare 3-O-methylfluorescein phosphate (OMFP) as the fluorogenic substrate.

-

Enzyme Incubation : Incubate 10 nM recombinant human CDC25A with varying concentrations of the benzothiazoledione inhibitor (e.g., 10 nM to 10 µM) for 30 minutes at room temperature.

-

Primary Readout : Add 20 µM OMFP. Measure fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 15 minutes to calculate the initial velocity and determine the apparent IC50.

-

Reversibility Washout (The Self-Validation Step) : Take the enzyme-inhibitor complex from a concentration equivalent to 10× the IC50 and dilute it 100-fold into a reaction buffer containing saturating OMFP (200 µM).

-

Data Interpretation : Monitor the recovery of fluorescence. A lack of enzymatic recovery compared to a vehicle-treated, identically diluted control confirms the irreversible, covalent nature of the benzothiazoledione scaffold.

Protocol 2: Cell-Based Target Engagement via Humanized Fission Yeast

Rationale : Demonstrating that a compound kills cancer cells is insufficient; you must prove it kills them because it inhibits the intended target. Schizosaccharomyces pombe (fission yeast) provides an elegant, self-validating genetic model. By replacing the endogenous yeast cdc25 gene with human CDC25A, we create a system where survival depends entirely on the human enzyme [1].

Step-by-Step Methodology :

-

Strain Culturing : Culture the humanized S. pombe strain (expressing human CDC25A) and the wild-type strain in standard YES (Yeast Extract with Supplements) liquid medium at 30°C until they reach the exponential growth phase (OD600 ≈ 0.5).

-

Compound Treatment : Seed cells into 96-well plates. Treat both strains with the benzothiazoledione derivative in a dose-response format (0.1 µM to 50 µM).

-

Phenotypic Monitoring : Incubate for 24 hours. Measure OD600 to assess growth inhibition.

-

Microscopic Validation : Fix cells with 70% ethanol and stain with DAPI. Observe under a fluorescence microscope.

-

Data Interpretation :

-

On-Target Evidence: The humanized strain exhibits severe growth arrest and an elongated cell phenotype (indicative of G2/M arrest), while the wild-type strain remains unaffected at the same concentration.

-

Off-Target Toxicity: Both strains die equally, indicating the compound is acting via a non-CDC25-mediated, generalized cytotoxic mechanism.

-

High-Throughput Validation Workflow

Fig 2: Sequential self-validating workflow for benzothiazoledione enzyme inhibitors.

References

-

Mondesert, O., et al. "A fission yeast strain expressing human CDC25A phosphatase: a tool for selectivity studies of pharmacological inhibitors of CDC25." Current Genetics, 2004. URL: [Link]

-

Lalla, M., et al. "Drug-Tolerant Persister Cells and Tumor Dormancy in NSCLC: A New Frontier in Overcoming Therapeutic Resistance." Cancers (MDPI), 2026. URL:[Link]

-

Brezak, M.C., et al. "Inhibition of human tumor cell growth in vivo by an orally bioavailable inhibitor of CDC25 phosphatases." Molecular Cancer Therapeutics (AACR), 2005. URL:[Link]

-

Ali, R., et al. "Isolation and Establishment of a Highly Proliferative, Cancer Stem Cell-Like, and Naturally Immortalized Triple-Negative Breast Cancer Cell Line, KAIMRC2." Cells (MDPI), 2021. URL:[Link]

Application Note: Developing Robust Assays for 2-Methyl-4,7-Benzothiazoledione Derivatives

Introduction & Mechanistic Overview

The 2-methyl-4,7-benzothiazoledione scaffold represents a uniquely polypharmacological class of small molecules with profound implications in oncology and epigenetics. The prototypical member of this class, Ryuvidine , was originally identified as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor [2]. However, subsequent high-throughput screening and target deconvolution have revealed a much broader, multi-target mechanism of action.

These quinone-based derivatives act as potent inhibitors of SETD8 (KMT5A) —the sole protein lysine methyltransferase responsible for monomethylating histone H4 at lysine 20 (H4K20me1) [1]. Furthermore, they have been shown to modulate the CDC7/MCM2 axis , triggering an ATM-dependent DNA damage response and rapid S-phase cell cycle arrest [3].

Because 2-methyl-4,7-benzothiazolediones are highly active, chemically reactive (quinone moiety), and inherently colored, developing reliable assays requires strict attention to compound interference and cellular toxicity. This guide details the causal reasoning and protocols for establishing self-validating biochemical and cellular assays to measure the activity of this compound class.

Fig 1. Multi-target mechanism of 2-methyl-4,7-benzothiazolediones driving cell cycle arrest.

Biochemical Target Engagement: SETD8 TR-FRET Assay

Causality & Assay Design

Compounds containing a 4,7-benzothiazoledione core frequently exhibit intrinsic fluorescence or act as colorimetric quenchers (inner-filter effect), which produces high false-positive rates in standard prompt-fluorescence assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By leveraging a Europium chelate donor with a long emission half-life, a microsecond delay is introduced before signal capture. This temporal separation allows all short-lived compound auto-fluorescence to decay, ensuring high data fidelity.

To ensure the protocol is a self-validating system , the assay must be run at the Michaelis constant ( Km ) for the methyl donor S-adenosylmethionine (SAM). This guarantees sensitivity to competitive inhibitors. Furthermore, every plate must include a Z'-factor calculation using a known SETD8 inhibitor (e.g., UNC0379) to validate the dynamic range.

Step-by-Step Protocol

-

Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Note: Tween-20 is critical to prevent the hydrophobic benzothiazoledione from aggregating and forming promiscuous micelles.

-

Compound Dispensing: Acoustically dispense the 2-methyl-4,7-benzothiazoledione derivative in a 10-point, 3-fold dilution series into a 384-well low-volume pro-plate. Include DMSO as a vehicle control and 10 µM UNC0379 as a positive control.

-

Enzyme Pre-incubation: Add 5 nM recombinant human SETD8 (KMT5A). Incubate for 15 minutes at room temperature. Causality: Pre-incubation is essential to allow slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

-

Reaction Initiation: Add 1 µM SAM and 100 nM biotinylated Histone H4 (1-24) peptide to initiate the methylation reaction.

-

Reaction & Quench: Incubate the plate for 60 minutes at room temperature. Terminate the reaction by adding a quench/detection buffer containing 0.5 mM S-adenosylhomocysteine (SAH), 2 nM Europium-labeled anti-H4K20me1 antibody, and 10 nM Streptavidin-APC.

-

Readout & Validation: Incubate for 1 hour to allow FRET complex formation. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm; Delay: 50 µs). Calculate the Z'-factor; the assay is validated if Z' > 0.5.

Cellular Target Modulation: High-Throughput In-Cell Western (ICW)

Causality & Assay Design

Biochemical potency does not guarantee cellular efficacy, especially for quinone derivatives that may suffer from poor membrane permeability or rapid intracellular reduction. The [3] assay provides a direct, quantitative measurement of downstream biomarkers—specifically H4K20me1 (for SETD8 inhibition) and pSer40/41 MCM2 (for CDC7 modulation)—in their native cellular context.

Because 2-methyl-4,7-benzothiazolediones are highly cytotoxic [2], a raw reduction in biomarker signal could easily be misinterpreted as specific target inhibition when it is actually an artifact of cell death. To make this a self-validating system , the protocol mandates a dual-channel normalization step using a far-red whole-cell stain (e.g., CellTag 700). This normalizes the target protein signal to the total cell mass, distinguishing true target engagement from generalized toxicity.

Step-by-Step Protocol

-

Cell Seeding: Seed HeLa or HEK293T cells at 15,000 cells/well in a 96-well clear-bottom black tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with the compound dose-response. Incubate for 24 hours. Causality: A 24-hour incubation is required because the depletion of the H4K20me1 epigenetic mark is dependent on histone turnover during the cell cycle.

-

Fixation & Permeabilization: Carefully aspirate the media. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking & Primary Antibody: Block the wells with a commercial near-infrared blocking buffer for 1 hour. Add the primary antibody (Rabbit anti-H4K20me1 or Rabbit anti-pSer40/41 MCM2) diluted in blocking buffer. Incubate overnight at 4°C to ensure deep tissue penetration and high-affinity binding.

-

Secondary Detection & Normalization: Wash the plate 3 times with PBS-T (0.1% Tween-20). Add an IRDye 800CW Goat anti-Rabbit secondary antibody alongside CellTag 700 Stain (for total protein normalization). Incubate for 1 hour at room temperature in the dark.

-

Imaging & Analysis: Wash the plate 3 times with PBS-T. Scan the plate on a near-infrared imager (e.g., LI-COR Odyssey) at both 700 nm and 800 nm.

-

Data Processing: Divide the specific target signal (800 nm) by the total protein signal (700 nm). Plot the normalized values against the log of the compound concentration to derive the cellular IC₅₀.

Quantitative Data Summary

The table below summarizes the expected quantitative readouts for Ryuvidine (the prototypical 2-methyl-4,7-benzothiazoledione) across the described assay platforms, providing a baseline for evaluating novel derivatives.

| Target / Readout | Assay Modality | Prototypical IC₅₀ / EC₅₀ (Ryuvidine) | Primary Reference |

| SETD8 (KMT5A) | Biochemical (TR-FRET) | ~0.5 µM | [1] |

| CDK4 / Cyclin D1 | Biochemical (Kinase) | ~6.0 µM | [2] |

| H4K20me1 | Cellular (ICW) | ~1.0 - 5.0 µM (Reduction) | [1] |

| pSer40/41 MCM2 | Cellular (ICW) | ~10.0 µM (Reduction) | [3] |

References

-

Blum G, Ibáñez G, Rao X, Shum D, Radu C, Djaballah H, Rice JC, Luo M. "Small-molecule inhibitors of SETD8 with cellular activity." ACS Chemical Biology. 2014. URL:[Link]

-

Ryu CK, Kang HY, Lee SK, Nam KA, Hong CY, Ko WG, Lee BH. "5-Arylamino-2-methyl-4,7-dioxobenzothiazoles as inhibitors of cyclin-dependent kinase 4 and cytotoxic agents." Bioorganic & Medicinal Chemistry Letters. 2000. URL:[Link]

-

FitzGerald J, Murillo LS, O'Brien G, O'Connell E, O'Connor A, Wu K, Wang GN, Rainey MD, Natoni A, Healy S, O'Dwyer M, Santocanale C. "A high through-put screen for small molecules modulating MCM2 phosphorylation identifies Ryuvidine as an inducer of the DNA damage response." PLoS One. 2014. URL:[Link]

Application Note: Analytical Techniques for the Detection and Quantification of 2-Methyl-4,7-benzothiazoledione

Introduction & Scientific Rationale

2-Methyl-4,7-benzothiazoledione (2-Me-BTH-4,7-dione) is a highly redox-active quinonoid heterocyclic compound. The benzothiazole-4,7-dione scaffold is a privileged pharmacophore integral to the development of novel antifungal agents, antimalarials, and selective kinase inhibitors (such as Ryuvidine, a known CDK4 and SETD8 inhibitor)[1][2]. Furthermore, these quinones serve as excellent electron-accepting substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in solid tumors, making them critical targets for bioreductive prodrug development[3].

From an analytical perspective, quantifying 2-Me-BTH-4,7-dione in biological matrices (e.g., plasma, cell lysates) or environmental samples (where it appears as an oxidation byproduct of rubber-derived 2-methylbenzothiazole)[4] presents unique challenges. The electrophilic nature of the 4,7-dione moiety makes it highly susceptible to rapid reduction to its hydroquinone form (4,7-diol) or nucleophilic attack by endogenous thiols (e.g., glutathione)[5]. Therefore, achieving reliable detection requires rigorous sample stabilization, optimized extraction, and highly sensitive instrumental analysis.

Sample Preparation: Causality and Workflow

The Causality of Extraction Choices: Routine Liquid-Liquid Extraction (LLE) often fails for quinones due to redox instability at physiological pH and prolonged exposure to dissolved oxygen. We recommend polymeric reversed-phase Solid-Phase Extraction (SPE) combined with immediate sample acidification[6]. Lowering the sample pH to 4.0 protonates endogenous thiols, drastically reducing their nucleophilicity and preventing artifactual Michael addition to the quinone ring. This acidic environment also thermodynamically stabilizes the oxidized dione state during the extraction process, ensuring that the detected concentration accurately reflects the endogenous state at the time of sampling.

Fig 1. Sample preparation and LC-MS/MS workflow for 2-methyl-4,7-benzothiazoledione detection.

Analytical Methodologies

LC-MS/MS (ESI-QqQ) - The Gold Standard for Trace Analysis

For pharmacokinetic (PK) profiling or environmental trace analysis, LC-MS/MS operating in Electrospray Ionization (ESI) positive mode is optimal. The basic nitrogen of the thiazole ring readily accepts a proton to form the [M+H]+ ion. Collision-induced dissociation (CID) of the quinone typically yields characteristic neutral losses of carbon monoxide (-28 Da), providing highly specific Multiple Reaction Monitoring (MRM) transitions that eliminate matrix background noise.

HPLC-UV/Vis - For Formulation and High-Concentration Assays

For in vitro enzymatic assays or formulation quality control, HPLC coupled with Diode-Array Detection (DAD) is highly effective. 2-Me-BTH-4,7-dione exhibits strong UV absorbance due to its extended conjugated quinonoid system, with a typical λmax around 250-260 nm, and secondary visible absorption bands if substituted with auxochromes (e.g., 531 nm for arylamino derivatives like Ryuvidine)[2].

Quantitative Data & Instrument Parameters

Table 1: Optimized LC-MS/MS MRM Parameters for 2-Methyl-4,7-benzothiazoledione (Theoretical Exact Mass: 178.99 Da)

| Analyte State | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Fragment Assignment |

| Dione (Oxidized) | 180.0 [M+H]+ | 152.0 | 45 | 22 | Loss of CO (-28 Da) |

| Dione (Oxidized) | 180.0 [M+H]+ | 124.0 | 45 | 35 | Loss of 2x CO (-56 Da) |

| Diol (Reduced) | 182.0 [M+H]+ | 164.0 | 40 | 20 | Loss of H2O (-18 Da) |

Table 2: Recommended LC Gradient Profile Column: C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Temp: 40°C Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Isocratic hold |

| 4.00 | 10 | 90 | Linear ramp |

| 5.50 | 10 | 90 | Column wash |

| 5.60 | 95 | 5 | Re-equilibration |

| 7.00 | 95 | 5 | End |

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating SPE Extraction from Plasma

This protocol includes a built-in validation step to ensure the redox integrity of the analyte is maintained during sample handling.

-

Quenching & Acidification: Aliquot 200 µL of plasma into a pre-chilled microcentrifuge tube. Immediately add 20 µL of 5% formic acid to drop the pH to ~4.0, arresting enzymatic reduction and thiol adduction.

-

Internal Standard & Validation Spike:

-

Add 10 µL of isotopically labeled internal standard (e.g., 13C -labeled analog).

-

Self-Validation Checkpoint: In a parallel QC sample, spike a known concentration of the hydroquinone form (2-methylbenzothiazole-4,7-diol). Post-extraction analysis must confirm <5% interconversion between the diol and dione states, validating the efficacy of the pH 4.0 stabilization.

-

-

SPE Conditioning: Condition a polymeric HLB cartridge (30 mg/1 mL) with 1 mL LC-MS grade methanol followed by 1 mL of 0.1% formic acid in water.

-

Loading: Load the acidified plasma sample onto the cartridge at a controlled flow rate of 1 mL/min (dropwise).

-

Washing: Wash with 1 mL of 5% methanol in water (containing 0.1% formic acid) to elute polar matrix interferences without desorbing the analyte.

-

Elution: Elute the target analyte with 1 mL of 100% methanol into a clean glass vial.

-

Reconstitution: Evaporate the eluate under a gentle stream of ultra-pure nitrogen at room temperature. Critical: Do not apply heat, as quinones are thermally labile. Reconstitute the residue in 100 µL of initial mobile phase (95% A / 5% B).

Protocol 2: LC-MS/MS Acquisition & NQO1 Redox Profiling

-

System Equilibration: Purge the LC lines and equilibrate the C18 analytical column for at least 10 column volumes using the initial gradient conditions.

-

Injection: Inject 5 µL of the reconstituted sample. Ensure the autosampler is maintained at 4°C to prevent on-board sample degradation.

-

Acquisition: Run the gradient as specified in Table 2. The acidic mobile phase maintains the analyte in the dione form and promotes efficient ESI+ ionization.

-

Data Processing: Integrate the peak area of the primary quantitative transition (m/z 180.0 → 152.0) against the internal standard.

Fig 2. NQO1-mediated redox cycling pathway of 2-methyl-4,7-benzothiazoledione.

References

-

[1] Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent. J-Stage. 1

-

[3] Reference to 1.6.5.2; Id = 694511 - BRENDA Enzyme Database. BRENDA. 3

-

[4] Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC / NIH. 4

-

[5] 2-Phenoxy-1,4-naphthoquinones: From a Multitarget Antitrypanosomal to a Potential Antitumor Profile. ResearchGate. 5

-

[6] Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. ResearchGate.6

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Reference to 1.6.5.2; Id = 694511 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.info]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Experimental Design with 2-Methyl-4,7-Benzothiazoledione: Spliceosome Modulation and Antiproliferative Profiling

Executive Summary & Mechanistic Causality

2-Methyl-4,7-benzothiazoledione and its derivatives (such as BN82685) represent a highly specialized class of 1,4-heterocyclic quinones. In in vitro and cell-based models, these compounds exhibit a dual-mechanism of action that makes them invaluable tools for molecular biology and oncology research.

Unlike early-stage spliceosome inhibitors (e.g., spliceostatin A or pladienolide B) which target the SF3b complex to prevent Complex A formation, 2-methyl-4,7-benzothiazoledione acts at a remarkably late stage. It specifically blocks the second trans-esterification reaction of pre-mRNA splicing, preventing the release of the intron lariat and the ligation of exons[1]. This unique causality stalls the spliceosome in mid-catalysis (Complex C), allowing researchers to isolate and study late-stage spliceosomal structural rearrangements [2].

Furthermore, the 1,4-quinone scaffold is a privileged redox-active core. It acts as an inhibitor of Cell Division Cycle 25 (CDC25) phosphatases and interacts with NAD(P)H dehydrogenase (quinone) 1 (NQO1) [3]. This multi-target engagement results in potent antiproliferative and antifungal activities[4].

Mechanism of 2-methyl-4,7-benzothiazoledione stalling the spliceosome at the 2nd catalytic step.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls to definitively prove target engagement and rule out experimental artifacts.

Protocol 1: High-Throughput Exon Junction Complex Immunoprecipitation (EJIPT) & Denaturing PAGE

Objective: To quantify the inhibition of the second trans-esterification step using a dual-readout system. EJIPT quantifies successfully spliced mRNA, while Denaturing PAGE visualizes the stalled lariat intermediates [5].

Causality & Rationale: Successful splicing deposits an Exon Junction Complex (EJC) 20-24 nucleotides upstream of the splice junction. By immunoprecipitating EJC core proteins (Y14 or eIF4AIII), we selectively isolate mature mRNA. Because 2-methyl-4,7-benzothiazoledione blocks exon ligation, EJC formation will drop. Concurrently, denaturing PAGE is required to prove why splicing failed: it separates RNA by size and structure, revealing the anomalous migration of the accumulated lariat-exon 2 intermediate, confirming a late-stage block rather than an early assembly failure [6].

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize biotin-labeled and 32 P-radiolabeled pre-mRNA substrates (e.g., Ad2 or CDC14-15 transcripts) via in vitro transcription using T7 RNA polymerase.

-

Extract Preparation: Thaw HeLa nuclear extracts on ice. Note: HeLa extracts are utilized due to their high concentration of active, endogenous spliceosomes.

-

Treatment Arms (Self-Validation Setup):

-

Arm A (Negative Control): 1% DMSO vehicle.

-

Arm B (Test): 10 µM and 20 µM 2-methyl-4,7-benzothiazoledione (e.g., BN82685).

-

Arm C (Positive Control): 1 µM Spliceostatin A (Early-stage block).

-

-

Splicing Reaction: Incubate 10 nM pre-mRNA with 40% (v/v) HeLa nuclear extract, 2 mM ATP, 20 mM creatine phosphate, and 3.2 mM MgCl 2 at 30°C for 60–90 minutes.

-

Orthogonal Readout 1 (EJIPT):

-

Transfer half the reaction to a 96-well plate coated with anti-Y14 antibodies.

-

Incubate for 1 hour, wash stringently with RIPA buffer to remove unspliced pre-mRNA.

-

Quantify bound biotinylated mRNA using a streptavidin-HRP luminescence assay.

-

-

Orthogonal Readout 2 (Denaturing PAGE):

-

Extract RNA from the remaining half of the reaction using Phenol:Chloroform:Isoamyl alcohol (25:24:1).

-

Resolve RNA species on a 15% polyacrylamide/8M urea denaturing gel.

-

Perform autoradiography. Validation Check: The test arm must show a distinct accumulation of lariat-exon 2 and a corresponding depletion of mature mRNA compared to the DMSO control [1].

-

Self-validating workflow for the in vitro EJIPT splicing assay with orthogonal PAGE validation.

Protocol 2: CDC25 Target Engagement and Antiproliferative Profiling

Objective: To evaluate the cytotoxicity of the compound and validate its secondary mechanism as a CDC25 phosphatase inhibitor.

Causality & Rationale: 1,4-heterocyclic quinones oxidize the catalytic cysteine of CDC25, preventing the dephosphorylation of CDKs and arresting cells in the G2/M phase. To prove that cell death is linked to this mechanism (and not just non-specific redox toxicity), we must measure the phosphorylation status of downstream targets (e.g., CDK1 at Tyr15) alongside standard viability assays.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 (colon carcinoma) and MRC-5 (non-cancerous fibroblast control) cells at 5,000 cells/well in 96-well plates.

-

Compound Dosing: Treat cells with a 10-point serial dilution of 2-methyl-4,7-benzothiazoledione (0.1 µM to 50 µM) for 72 hours.

-

Viability Readout: Add CellTiter-Glo reagent to measure ATP levels as a proxy for metabolically active cells. Calculate the IC 50 to establish the therapeutic index between HCT116 and MRC-5.

-

Target Engagement (Western Blot):

-

Treat a separate 6-well plate of HCT116 cells with the IC 50 concentration for 24 hours.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Probe lysates using antibodies against total CDK1 and p-CDK1 (Tyr15).

-

Validation Check: An increase in p-CDK1 (Tyr15) confirms the inhibition of CDC25 phosphatase activity.

-

Data Presentation & Expected Outcomes

The following tables summarize the expected quantitative readouts when utilizing 2-methyl-4,7-benzothiazolediones in the described in vitro systems.

Table 1: Quantitative Splicing Assay Data (Expected Readouts)

| Treatment Condition | Complex A/B Formation | Lariat-Exon 2 Accumulation (1st Step) | Mature mRNA Formation (2nd Step) | Mechanistic Conclusion |

| DMSO (Vehicle) | Normal | Transient (Rapidly consumed) | High (100% baseline) | Normal splicing progression |

| Spliceostatin A (1 µM) | Inhibited | Absent | Absent | Early-stage block (Complex A) |

| 2-Methyl-4,7-benzothiazoledione (10 µM) | Normal | High (Accumulated) | Reduced (<50%) | Late-stage block (Complex C) |

Table 2: In Vitro Antiproliferative & Enzymatic Profiling

| Target / Cell Line | Assay Type | Expected IC 50 Range | Mechanistic Note |

| CDC25 Phosphatase | In vitro enzymatic (pNPP substrate) | 5 – 15 µM | Quinone-mediated oxidation of catalytic cysteine[1]. |

| HCT116 (Colon Cancer) | CellTiter-Glo (72h) | 2 – 10 µM | G2/M arrest driven by CDC25 inhibition and splicing dysregulation. |

| HeLa (Cervical Cancer) | CellTiter-Glo (72h) | 5 – 12 µM | Accumulation of unspliced pre-mRNA triggers apoptosis. |

| Candida albicans | Broth Microdilution (MIC) | ~6.3 µg/mL | Antifungal activity likely linked to N-myristoyltransferase or redox cycling [4]. |

References

-

Berg, M. G., Singh, L. N., Younis, I., Liu, Q., Pinto, A. M., Kaida, D., Zhang, Z., Cho, S., Sherrill-Mix, S., Yin, L., & Dreyfuss, G. (2012). "A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis." Molecular and Cellular Biology, 32(7), 1271-1283. URL:[Link]

-

Liu, Y., Huang, Y., Zhang, J., Shen, B., & Cheng, Y. Q. (2013). "Genomics-Guided Discovery of Thailanstatins A, B, and C As Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43." ACS Publications. URL:[Link]

-

BRENDA Enzyme Database. "Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone) and Organism(s) Homo sapiens and UniProt Accession P15559." URL:[Link]

-

Oh, S., Kang, K. H., & Kim, Y. (2006). "Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent." J-Stage (Chemical and Pharmaceutical Bulletin). URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone) and Organism(s) Homo sapiens and UniProt Accession P15559 - BRENDA Enzyme Database [brenda-enzymes.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. A quantitative high-throughput in vitro splicing assay identifies inhibitors of spliceosome catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

Application Note & Protocols: High-Throughput Screening of 2-methyl-4,7-benzothiazoledione Derivative Libraries

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a specific, yet promising subclass: 2-methyl-4,7-benzothiazoledione derivatives. The presence of the 4,7-dione functionality, a quinone-like motif, introduces both therapeutic potential and significant screening challenges, such as a predisposition for Pan-Assay Interference Compounds (PAINS).[3] This document details robust, field-proven protocols for cell-based and biochemical assays, and critically, a rigorous hit validation cascade designed to eliminate artifacts and identify true, target-specific modulators. Our focus is on the causality behind experimental design, empowering researchers to not only execute but also intelligently adapt these workflows for their specific drug discovery campaigns.

Part 1: Pre-Screening Considerations & Library Management

The success of any HTS campaign is fundamentally dependent on the quality of the compound library and the meticulousness of its preparation. For 2-methyl-4,7-benzothiazoledione derivatives, special attention must be paid to their inherent chemical properties.

Library Synthesis and Quality Control

The synthesis of benzothiazole derivatives is well-documented, often involving the condensation of 2-aminothiophenols with various reagents.[4][5] Regardless of the synthetic route, each derivative in the screening library must undergo stringent quality control.

-

Identity and Purity: Confirm the structure and assess the purity (ideally >95%) of each compound using methods like NMR and LC-MS.[6] Impurities can lead to false or irreproducible results.

-

Solubility: Prepare a high-concentration stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[7] Assess solubility visually and, if necessary, with nephelometry. Poorly soluble compounds are a common source of false positives.

The Quinone Moiety: A Critical Consideration

The 4,7-benzothiazoledione core is a Michael acceptor and is redox-active. This functionality is a known structural alert for PAINS, which can interfere with assays through non-specific mechanisms like redox cycling, covalent modification, or aggregation.[3] Acknowledging this from the outset is not a deterrent but a mandate for designing a robust screening cascade with comprehensive counter-screening and validation assays. The protocols outlined in Part 3 are specifically designed to address this challenge.

Plate Management for High-Throughput Screening

Proper plate formatting is essential for automated screening.

-

Source Plates: Prepare master compound plates (e.g., 384-well format) containing the library compounds at a high concentration (e.g., 10 mM in DMSO).

-

Assay-Ready Plates: Use acoustic dispensing or pin-tool transfer to create assay-ready plates by delivering nanoliter volumes of compounds from the source plates into the wells of the assay microplate. This minimizes the final DMSO concentration in the assay, which should typically be kept below 0.5% to avoid solvent-induced toxicity in cell-based assays.[8]

Part 2: HTS Assay Development & Primary Screening

The choice of the primary assay dictates the nature of the "hits" that will be identified. Below are two validated, HTS-compatible protocols targeting common applications for benzothiazole derivatives: anticancer and enzyme inhibition.

Visualization: General HTS Primary Screening Workflow

Caption: General workflow for a primary high-throughput screen.

Protocol 1: Cell-Based Anticancer Screening (Cell Viability)

Objective: To identify 2-methyl-4,7-benzothiazoledione derivatives that exhibit cytotoxic or cytostatic effects against a human cancer cell line.

Principle: This protocol utilizes a resazurin-based fluorescence assay. Resazurin (blue, non-fluorescent) is reduced by metabolically active, viable cells to the highly fluorescent resorufin (pink). A decrease in fluorescence indicates a loss of cell viability. This "add-incubate-read" format is highly amenable to automated HTS.

Materials:

-

Human cancer cell line (e.g., HeLa, A549, HCT116)[9]

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

384-well black, clear-bottom, tissue-culture treated microplates

-

Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

-

Positive control (e.g., Staurosporine)

-

Negative control (0.5% DMSO vehicle)

Step-by-Step Methodology:

-

Cell Seeding: Using an automated liquid dispenser, seed 40 µL of cell suspension into each well of a 384-well plate at a pre-optimized density (e.g., 1,000-2,000 cells/well). Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Compound Addition: Transfer ~200 nL of compounds, positive controls, and negative controls from the assay-ready plates to the cell plates using a pin tool or acoustic dispenser. This results in a final screening concentration (e.g., 10 µM) and a final DMSO concentration of ≤0.5%.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Signal Detection: Add 5 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Data Analysis & Hit Selection:

-

Calculate the Z'-factor using the positive and negative controls to validate assay quality (a Z' > 0.5 is considered excellent).[10]

-

Normalize the data: % Viability = (Sample_RFU - Avg_Positive_Control_RFU) / (Avg_Negative_Control_RFU - Avg_Positive_Control_RFU) * 100.

-

Select primary "hits" as compounds that reduce cell viability by a defined threshold (e.g., >50%).

-

Protocol 2: Biochemical Screening (Kinase Inhibition)

Objective: To identify derivatives that directly inhibit the activity of a target kinase.

Principle: This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction. Low luminescence (low ATP) indicates high kinase activity, while high luminescence (high ATP) indicates inhibition.

Materials:

-

Purified kinase of interest

-

Specific peptide substrate

-

ATP at a concentration near its Km value

-

Kinase assay buffer (containing MgCl₂)

-

Commercial ATP detection reagent (e.g., ADP-Glo™)

-

Positive control (known inhibitor for the target kinase)

-

384-well low-volume white microplates

Step-by-Step Methodology:

-

Compound Plating: Dispense ~50 nL of compounds and controls into the 384-well assay plates.

-

Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in assay buffer to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

-

Reaction Incubation: Incubate for 1 hour at room temperature.

-

Signal Detection: Add 10 µL of the ATP detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and initiates the luminescence signal.

-

Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.

-

Data Analysis & Hit Selection:

-

Calculate the Z'-factor.

-

Normalize the data: % Inhibition = (Sample_RLU - Avg_High_Activity_RLU) / (Avg_No_Activity_RLU - Avg_High_Activity_RLU) * 100.

-

Select primary "hits" as compounds that inhibit kinase activity by >50%.

-

Part 3: Hit Confirmation and Validation Cascade

A primary hit is not a validated lead. The goal of this phase is to systematically eliminate the false positives that are particularly prevalent with quinone-containing scaffolds.[3][11]

Visualization: Hit Validation and Triage Cascade

Caption: A workflow for triaging primary HTS hits to validated leads.

Step 1: Hit Confirmation and Potency Determination

-

Rationale: The first step is to confirm the activity from a freshly sourced or re-synthesized solid sample to rule out library degradation or tracking errors. A dose-response curve provides the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

-

Protocol:

-

Source fresh solid compound for all primary hits.

-

Prepare a serial dilution series (e.g., 10 concentrations, 3-fold dilutions starting from 100 µM) in DMSO.

-

Perform the primary assay using this dilution series in triplicate.

-

Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

-

Table 1: Representative Dose-Response Data for Confirmed Hits

| Compound ID | Primary Screen %Inhib. @ 10µM | Confirmed IC₅₀ (µM) | Hill Slope | R² of Curve Fit |

|---|---|---|---|---|

| BZD-001 | 85.2 | 1.2 | 1.1 | 0.992 |

| BZD-002 | 78.9 | 2.5 | 1.0 | 0.987 |

| BZD-003 | 65.1 | > 50 | N/A | N/A |

| BZD-004 | 92.4 | 0.8 | 2.9 | 0.995 |

-

Interpretation: Compound BZD-003 is deprioritized as its activity was not confirmed. Compound BZD-004 shows high potency but its steep Hill slope (>2) is a red flag for non-specific mechanisms like aggregation and requires further investigation.[3]

Step 2: Orthogonal Assay Validation

-

Rationale: To ensure the observed activity is not an artifact of the primary assay's technology (e.g., auto-fluorescence), hits must be tested in an orthogonal assay that measures the same biological endpoint via a different detection method.[3][11]

-

Example Protocol (Orthogonal to Resazurin):

-

Assay: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Principle: Measures intracellular ATP levels as an indicator of metabolic activity.

-

Procedure: Perform the cell-based assay as described in Protocol 1, but instead of adding resazurin, add CellTiter-Glo® reagent and measure luminescence.

-

Interpretation: True hits should show comparable potency (IC₅₀ within 3-5 fold) in both the primary and orthogonal assays. A significant loss of potency suggests the compound was interfering with the primary assay's detection system.

-

Step 3: Counter-Screening for Quinone-Related Artifacts

-

Rationale: This is the most critical step for this compound class. These assays are designed to directly probe for common non-specific activities associated with quinone-like structures.

-

Protocol A: Redox Cycling Interference

-

Principle: Redox-active compounds can generate reactive oxygen species (ROS) in the presence of cellular reducing agents, leading to non-specific cell death. This effect can be quenched by antioxidants.

-

Procedure: Perform the cell-based viability assay in parallel plates: one under standard conditions and one with the medium supplemented with a strong antioxidant (e.g., 1 mM N-acetylcysteine).

-

Interpretation: A significant rightward shift (>10-fold) in the IC₅₀ in the presence of the antioxidant strongly suggests the compound's activity is due to redox cycling.

-

-

Protocol B: Assay Technology Interference (Fluorescence Scan)

-

Principle: To identify compounds that are intrinsically fluorescent at the assay wavelengths.

-

Procedure: In an empty assay plate (no cells or reagents), add the compound at its IC₅₀ concentration. Scan for fluorescence emission across a range of excitation wavelengths.

-

Interpretation: A strong signal at the assay's Ex/Em wavelengths identifies the compound as an auto-fluorescent artifact.

-

-

Protocol C: Compound Aggregation

-

Principle: Some compounds form aggregates at micromolar concentrations that non-specifically sequester and denature proteins. This behavior is often sensitive to detergents.[3]

-

Procedure: Perform the biochemical kinase assay (Protocol 2) in parallel: one under standard conditions and one with an increased concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

-